

# Pioneering Synthesis of 2-Cyclopropylpropan-2-ol: A Technical Retrospective

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Cyclopropylpropan-2-ol

Cat. No.: B035064

[Get Quote](#)

The inaugural synthesis of **2-cyclopropylpropan-2-ol**, a valuable building block in organic chemistry, was first reported in 1956 by H. Hart and O. E. Curtis, Jr., in the Journal of the American Chemical Society. This foundational work laid the groundwork for the exploration of polycyclopropylated molecules and established a straightforward and effective method for the creation of this tertiary alcohol. The synthesis was achieved through the Grignard reaction, a cornerstone of carbon-carbon bond formation, by reacting cyclopropyl methyl ketone with methylmagnesium iodide.

This technical guide provides an in-depth look at the original synthesis, presenting the experimental protocol as detailed in the seminal 1956 publication, alongside relevant quantitative data.

## Experimental Protocol: The First Synthesis

The following procedure is adapted from the experimental section of the 1956 paper by Hart and Curtis.

Reaction Scheme:

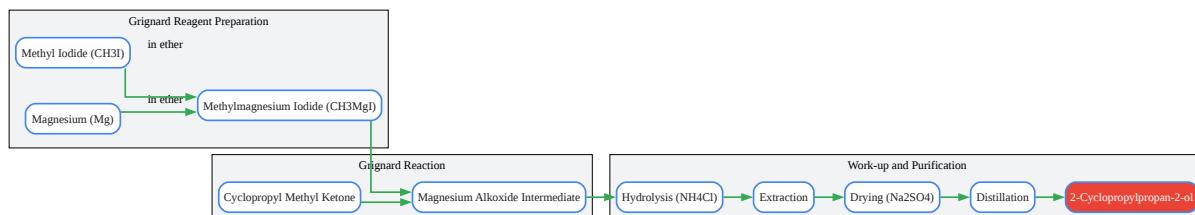
Materials:

- Cyclopropyl methyl ketone
- Methyl iodide

- Magnesium turnings
- Anhydrous ether
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

**Procedure:**

- Preparation of Grignard Reagent: A solution of methylmagnesium iodide was prepared in anhydrous ether from magnesium turnings and methyl iodide in the standard fashion.
- Reaction with Ketone: To the ethereal solution of methylmagnesium iodide, a solution of cyclopropyl methyl ketone in anhydrous ether was added dropwise with stirring. The reaction mixture was then refluxed for a period of 30 minutes to ensure complete reaction.
- Work-up: The reaction mixture was cooled and then poured into a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate magnesium alkoxide.
- Extraction and Isolation: The ether layer was separated, and the aqueous layer was extracted with two additional portions of ether. The combined ethereal extracts were then washed with water.
- Drying and Purification: The ether solution was dried over anhydrous sodium sulfate. The ether was subsequently removed by distillation, and the remaining residue was distilled under reduced pressure to yield the purified **2-cyclopropylpropan-2-ol**.


## Quantitative Data

The following table summarizes the key quantitative data reported in the initial synthesis of **2-cyclopropylpropan-2-ol**.

| Parameter                            | Value                |
|--------------------------------------|----------------------|
| Yield                                | 78%                  |
| Boiling Point                        | 58-59 °C at 40 mm Hg |
| Refractive Index (n <sup>20</sup> D) | 1.4328               |

## Logical Workflow of the Synthesis

The synthesis of **2-cyclopropylpropan-2-ol** via the Grignard reaction follows a clear and logical progression, as illustrated in the workflow diagram below. This process begins with the preparation of the nucleophilic Grignard reagent, followed by its addition to the electrophilic carbonyl carbon of the ketone, and concludes with an aqueous workup to yield the final tertiary alcohol.



[Click to download full resolution via product page](#)

*Synthetic workflow for **2-cyclopropylpropan-2-ol**.*

This pioneering work by Hart and Curtis provided the chemical community with a reliable and efficient method for the synthesis of **2-cyclopropylpropan-2-ol**, opening avenues for further

research into the properties and applications of molecules containing the cyclopropyl moiety.

- To cite this document: BenchChem. [Pioneering Synthesis of 2-Cyclopropylpropan-2-ol: A Technical Retrospective]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b035064#discovery-and-first-synthesis-of-2-cyclopropylpropan-2-ol\]](https://www.benchchem.com/product/b035064#discovery-and-first-synthesis-of-2-cyclopropylpropan-2-ol)

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)